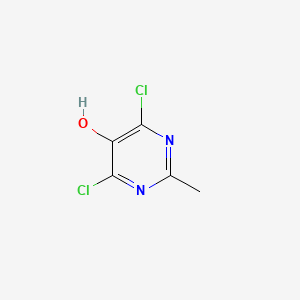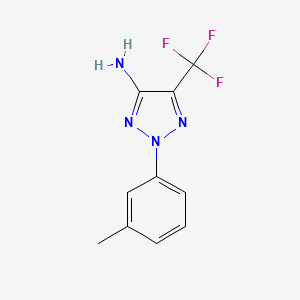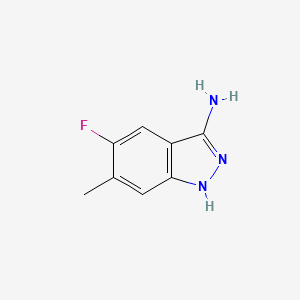
4-Fluoro-3-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitropyridine typically involves the nitration of 4-fluoro-3-methylpyridine. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . Another method involves the use of sodium methoxide and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow synthesis techniques to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride anions in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Fluoro-3-methylpyridine.
Reduction: 4-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 4-Fluoro-3-carboxy-5-nitropyridine.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitropyridine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and the nitro group’s electron-withdrawing properties make the compound highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction . The compound’s effects are mediated through its interaction with specific enzymes and receptors, altering their activity and leading to the desired chemical or biological outcome.
Comparison with Similar Compounds
- 4-Fluoro-3-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
- 4-Fluoro-2-methyl-5-nitropyridine
Comparison: 4-Fluoro-3-methyl-5-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. . The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and industrial processes.
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
InChI Key |
TULRLSHMXJHLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
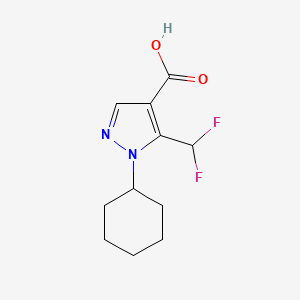
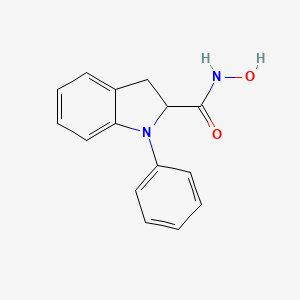
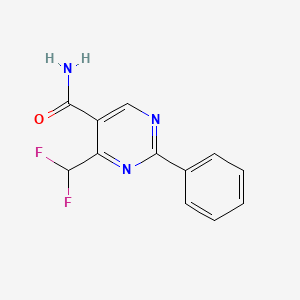

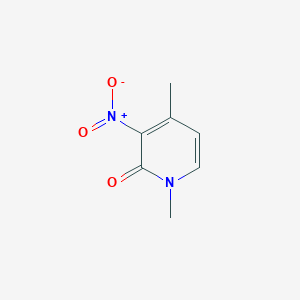
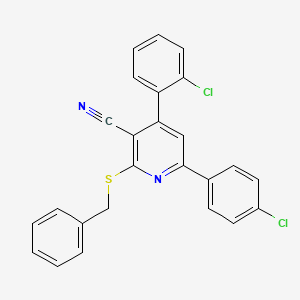
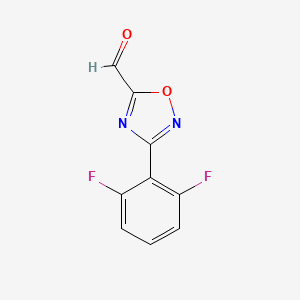
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
